N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a sulfur-containing bicyclic heterocyclic compound characterized by a tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural features include:
- Sulfone groups (5,5-dioxidotetrahydrothieno) contributing to electron-withdrawing properties.
- Methyl substituent at position 3 of the thiazole ring.
- 3-phenylpropanamide side chain, which may influence solubility and biological interactions.
Properties
Molecular Formula |
C15H18N2O3S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-17-12-9-22(19,20)10-13(12)21-15(17)16-14(18)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
HRDPHEXGKWOWPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A thiophene precursor (e.g., 3-acetylthiophene) undergoes cyclization with thiourea or thioamide derivatives to form the bicyclic thieno-thiazole system. For example:
Oxidation to Sulfone
The sulfide groups in the thieno-thiazole core are oxidized to sulfone groups using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Formation of the Ylidene Imine
The (2Z)-ylidene configuration is achieved through deprotonation and condensation:
Deprotonation with Strong Bases
Condensation with 3-Phenylpropanoyl Chloride
-
Reagents : 3-Phenylpropanoyl chloride, triethylamine (Et₃N)
-
Conditions : Dichloromethane (DCM), 25°C, 2 hours
Stereochemical Control of the (2Z) Configuration
The Z-geometry is stabilized by steric and electronic factors:
-
Strategy : Use of bulky bases (e.g., LDA) to favor less steric hindrance
-
Verification : Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 3.12 (s, 3H, CH₃), 2.85–2.65 (m, 4H, CH₂)
Industrial-Scale Optimization
Continuous Flow Reactors
Solvent Recycling
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Academic) |
|---|---|---|
| Thieno-thiazole core | 72% yield | 68% yield |
| Sulfone oxidation | 88% yield | 82% yield |
| Ylidene formation | 70% yield | 65% yield |
| Overall yield | 45% | 38% |
Challenges and Solutions
Oxidative Side Reactions
Epimerization at C2
-
Issue : Undesired E-isomer formation
-
Solution : Use of anhydrous conditions and inert atmosphere
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyrimidine Cores
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .
- Core Structure : Thiazolo[3,2-a]pyrimidine with fused thiazole and pyrimidine rings.
- Substituents :
- Benzylidene group (2,4,6-trimethylphenyl) at position 2.
- 5-methylfuran-2-yl at position 5.
- Nitrile (CN) at position 4.
- Physicochemical Properties :
- Melting point: 243–246°C.
- IR peaks: 2,219 cm⁻¹ (CN), 3,436 cm⁻¹ (NH).
- Molecular formula: C₂₀H₁₀N₄O₃S.
Comparison :
- The target compound lacks the pyrimidine ring but shares sulfur-containing heterocycles.
- The nitrile group in 11a contrasts with the propanamide side chain in the target, suggesting divergent reactivity and solubility profiles.
Thiadiazole Derivatives
Compound 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide .
- Core Structure : 1,3,4-thiadiazole with a fused acryloyl group.
- Substituents :
- 3-methylphenyl at position 3.
- Benzamide at position 2.
- Physicochemical Properties :
- Melting point: 200°C.
- IR peaks: 1,690 cm⁻¹ (C=O), 1,638 cm⁻¹ (C=O).
- Molecular formula: C₂₁H₂₀N₄O₂S.
Comparison :
- The thiadiazole core differs from the tetrahydrothienothiazole system in the target compound.
- Both compounds feature electron-withdrawing groups (sulfone in the target vs. acryloyl in 4g), which may influence stability and reactivity.
Complex Thiazole Derivatives
Compound 29 : (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide .
Comparison :
- The dibenzothiadiazocin system introduces extended π-conjugation, unlike the smaller bicyclic core of the target compound.
- Fluorophenyl and dimethoxyphenyl groups enhance lipophilicity compared to the target’s phenylpropanamide.
Data Table: Key Properties of Compared Compounds
*Estimated based on IUPAC name.
Biological Activity
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The compound's structure includes a thieno-thiazole moiety, which is known for its biological significance. The presence of the phenylpropanamide group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S2 |
| Molecular Weight | 342.46 g/mol |
| LogP | 2.50 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is hypothesized to involve interactions with specific protein targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanism remains to be fully elucidated through further studies.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of similar compounds, indicating that modifications in the thiazole structure can enhance free radical scavenging abilities. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antimicrobial Effects
Research has shown that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds with similar structural motifs have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, derivatives of thiazole are known to inhibit urease activity, which is relevant in treating infections caused by Helicobacter pylori. Inhibition assays reveal that modifications in the side chains can significantly affect potency.
Case Studies
-
Antimicrobial Evaluation : A study investigated the antimicrobial properties of various thiazole derivatives, revealing that certain substitutions led to enhanced activity against resistant strains of bacteria.
Compound Zone of Inhibition (mm) Thiazole Derivative A 15 Thiazole Derivative B 20 Control (Ciprofloxacin) 25 -
Antioxidant Assays : The DPPH (α,α-diphenyl-β-picrylhydrazyl) assay was utilized to assess the free radical scavenging ability of related compounds, with results indicating a significant increase in antioxidant capacity compared to controls.
Compound IC50 (µM) Compound X 30 Compound Y 25 Control (Ascorbic Acid) 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
